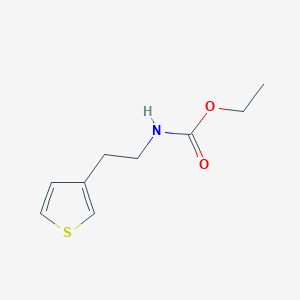

Ethyl (2-(thiophen-3-yl)ethyl)carbamate

Übersicht

Beschreibung

Ethyl (2-(thiophen-3-yl)ethyl)carbamate is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Wirkmechanismus

Target of Action

Ethyl (2-(thiophen-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of thiophene-based analogs . These analogs have been the subject of interest for many scientists due to their potential as biologically active compounds . .

Mode of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Thiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties

Biochemische Analyse

Biochemical Properties

The biochemical properties of Ethyl (2-(thiophen-3-yl)ethyl)carbamate are not fully understood yet. Thiophene derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They play a vital role in the advancement of organic semiconductors and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that thiophene derivatives can influence cell function . For instance, some thiophene derivatives have been shown to exhibit anticancer properties, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet known. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that ethyl carbamate, a related compound, is a genotoxic, multisite carcinogen in all species tested . The critical endpoint for human health risk assessment was cancer, as determined by a recent drinking water bioassay in mice .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It is known that ethyl carbamate, a related compound, resulted in dose-dependent increased incidences of various types of tumors in mice .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Thiophene derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Thiophene derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Thiophene derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(thiophen-3-yl)ethyl)carbamate typically involves the reaction of ethyl carbamate with a thiophene derivative. One common method is the nucleophilic substitution reaction where ethyl carbamate reacts with 2-(bromomethyl)thiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2-(thiophen-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl (2-(thiophen-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl (2-(2-thienyl)ethyl)carbamate: Similar structure but with a different substitution pattern on the thiophene ring.

Ethyl (2-(4-thienyl)ethyl)carbamate: Another isomer with the thiophene ring substituted at a different position.

Ethyl (2-(5-thienyl)ethyl)carbamate: Features substitution at the 5-position of the thiophene ring.

Uniqueness

Ethyl (2-(thiophen-3-yl)ethyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the thiophene ring can affect the compound’s electronic properties and its interactions with biological targets.

Eigenschaften

IUPAC Name |

ethyl N-(2-thiophen-3-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-9(11)10-5-3-8-4-6-13-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEHFXQVNNFUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)

![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2704384.png)

![7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704390.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2704392.png)

![4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2704394.png)

![4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide](/img/structure/B2704395.png)

![N-(3-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2704400.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704401.png)